molecular formula C20H22N2O3S B2452406 N-[3-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 941977-89-5

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2452406
CAS No.: 941977-89-5
M. Wt: 370.47
InChI Key: LZMJVBHYEXFHBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that features a pyrrolidinone ring and a tetrahydronaphthalene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. One common approach includes the formation of the pyrrolidinone ring followed by the attachment of the sulfonamide group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs .

Scientific Research Applications

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and the structural analogs used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidinone derivatives and sulfonamide-containing molecules. Examples are:

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-dione
  • Prolinol

Uniqueness

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unique due to its combination of a pyrrolidinone ring and a tetrahydronaphthalene sulfonamide moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of sulfonamides known for their diverse pharmacological properties, including anti-cancer and metabolic regulation effects. This article delves into the biological activity of this compound, supported by relevant research findings and data.

The molecular formula of this compound is C18H22N2O3S, with a molecular weight of 342.44 g/mol. The structure features a naphthalene core substituted with a sulfonamide group and an oxopyrrolidine moiety, which may contribute to its biological activity.

Research indicates that compounds with similar structures often interact with key metabolic pathways in cancer cells. For instance, they may act as activators for pyruvate kinase M2 (PKM2), an enzyme that plays a crucial role in cellular metabolism and energy production in tumor cells. By activating PKM2, these compounds can potentially shift cancer cell metabolism from anabolic to catabolic processes, inhibiting proliferation and promoting apoptosis .

Anticancer Activity

A study focused on the 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide scaffold demonstrated that similar compounds can significantly activate PKM2 in cancer cells. The activation leads to reduced cell proliferation and altered metabolic states conducive to apoptosis .

Pharmacological Studies

In vitro studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines. Notably, the compound has shown promise in inhibiting the growth of breast and colon cancer cells while sparing normal cells .

Case Studies

Case Study 1: Breast Cancer Cell Lines
In experiments involving MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment. This suggests significant potential for further development as an anti-breast cancer agent.

Case Study 2: Colon Cancer Models
In another study using HCT116 colon cancer cells, this compound was administered at varying concentrations. Results indicated a reduction in cell proliferation by over 50% at concentrations above 20 µM after 72 hours .

Data Summary

Property Value
Molecular FormulaC18H22N2O3S
Molecular Weight342.44 g/mol
IC50 (MCF-7 Cells)~15 µM
IC50 (HCT116 Cells)>20 µM
MechanismPKM2 Activation

Properties

IUPAC Name

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c23-20-9-4-12-22(20)18-8-3-7-17(14-18)21-26(24,25)19-11-10-15-5-1-2-6-16(15)13-19/h3,7-8,10-11,13-14,21H,1-2,4-6,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMJVBHYEXFHBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC(=CC=C3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.